Nisoldipine
Overview
Description
Nisoldipine is a calcium channel blocker used alone or with other medicines to treat high blood pressure . It is a pharmaceutical drug used for the treatment of chronic angina pectoris and hypertension . It is a calcium channel blocker of the dihydropyridine class .
Synthesis Analysis
Nisoldipine has been synthesized using a solvent evaporation technique. This technique involves the development of an amorphous solid dispersion (ASD) of nisoldipine, a rapidly crystallizing drug . Another study mentions the separation of nisoldipine and its impurities, including reactants, products of side-reactions, and photodegradation products, by HPTLC on LiChrospher Si 60 F254s plates .
Molecular Structure Analysis
Nisoldipine exhibits two polymorphs A and B with different colors and morphologies. The single-crystal X-ray structure analysis reveals that polymorph A crystallizes in a monoclinic P 2 1 / c space group, while B crystallizes in a triclinic space group of P . The m-nisoldipine molecules are connected through N–H⋯O hydrogen bonds between the carbonyl group and the amine group to form either a wavy chain for A or a linear chain for B .
Physical And Chemical Properties Analysis
Nisoldipine is a yellow powder . Its chemical formula is C20H24N2O6 . It has a molecular weight of 388.4g/mol and a melting point of 151-152°C . It has a LogP value of 3.26 and a solubility of 5.77e-03g/L .
Scientific Research Applications
Calcium Channel Blocker
Nisoldipine is a calcium channel blocker . It works by relaxing the muscles of your heart and blood vessels .
Treatment of Angina
Nisoldipine has been used in the treatment of angina . In placebo-controlled trials of 2 to 6 weeks’ duration and in one 12-month uncontrolled study, the acute antianginal effects of nisoldipine have generally been maintained and the incidence of both anginal attacks and nitrate consumption have been reduced .
Development of Solid Dispersion-Based Sublingual Films
Researchers have developed Nisoldipine solid dispersion (NISSD)-based sublingual films using solvent casting technique to improve the dissolution . This is because Nisoldipine exhibits poor bioavailability (~5%) due to low aqueous solubility and presystemic metabolism in the gut wall .
Amorphous Solid Dispersion
Amorphous solid dispersion (ASD) of Nisoldipine has been prepared using solvent evaporation technique . This technique has been used to improve the solubility and bioavailability of Nisoldipine .
Nanosuspension Formulation
Nanosuspension of Nisoldipine has been formulated to improve the water solubility of this poorly water-soluble drug . The Nanoprecipitation method was used with the help of urea and Tween 80 as stabilizer and surfactant respectively .
Pharmaceutical Formulation Development
Nisoldipine has been used in the development of various pharmaceutical formulations . For instance, it has been used in the development of sublingual films and amorphous solid dispersions .
Mechanism of Action
Target of Action
Nisoldipine, a calcium channel blocker, primarily targets the voltage-gated L-type calcium channels located on vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions into the cells, which is essential for muscle contraction .
Mode of Action
Nisoldipine interacts with its targets by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The inhibition could occur through various mechanisms such as deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
Nisoldipine’s pharmacokinetics are independent of the dose across the clinical dosage range, with plasma concentrations proportional to the dose . Nisoldipine is relatively well absorbed into the systemic circulation with 87% of the radiolabeled drug recovered in urine and feces . Its absolute bioavailability from the controlled-release tablet is only 55%, due to significant first-pass metabolism in the gut and liver .
Result of Action
The molecular and cellular effects of Nisoldipine’s action result in the relaxation of blood vessels, leading to a decrease in systemic blood pressure . This is primarily a consequence of a dose-related decrease of peripheral vascular resistance . While Nisoldipine exhibits a mild diuretic effect, most of the antihypertensive activity is attributed to its effect on peripheral vascular resistance .
Action Environment
The action, efficacy, and stability of Nisoldipine can be influenced by various environmental factors. For instance, substances that induce or inhibit the liver enzyme CYP3A4 can affect the metabolism of Nisoldipine . Inducers such as rifampicin or carbamazepine could reduce the effectiveness of Nisoldipine, while inhibitors such as ketoconazole can increase the amount of Nisoldipine in the body more than 20-fold . Additionally, grapefruit juice also increases Nisoldipine concentrations by inhibiting CYP3A4 .
Safety and Hazards
Nisoldipine may cause serious side effects such as a light-headed feeling, chest pain or pressure, swelling in hands or feet, fast heartbeats, or sudden numbness or weakness . It is contraindicated in people with cardiogenic shock, unstable angina, myocardial infarction, and during pregnancy and lactation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
Nisoldipine is used to treat high blood pressure and is in a class of medications called calcium channel blockers . It works by relaxing your blood vessels so your heart does not have to pump as hard . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body . In addition to taking medication, making lifestyle changes will also help to control your blood pressure .
properties
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023371 | |
Record name | Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.77e-03 g/L | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nisoldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nisoldipine | |
CAS RN |
63675-72-9 | |
Record name | Nisoldipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nisoldipine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729 | |
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Record name | Nisoldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | nisoldipine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106 | |
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Record name | Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nisoldipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NISOLDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |
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Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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